N'-(2-chloroacetyl)-2-phenylcyclopropane-1-carbohydrazide
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Overview
Description
N’-(2-chloroacetyl)-2-phenylcyclopropane-1-carbohydrazide is a chemical compound with a unique structure that includes a cyclopropane ring, a phenyl group, and a chloroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)-2-phenylcyclopropane-1-carbohydrazide typically involves the reaction of 2-phenylcyclopropane-1-carbohydrazide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloroacetyl)-2-phenylcyclopropane-1-carbohydrazide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Nucleophilic substitution: The major products are N-substituted derivatives of the original compound.
Oxidation and reduction: The major products depend on the specific conditions and reagents used but can include various oxidized or reduced forms of the compound.
Scientific Research Applications
N’-(2-chloroacetyl)-2-phenylcyclopropane-1-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(2-chloroacetyl)-2-phenylcyclopropane-1-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . This mechanism is particularly relevant in the context of enzyme inhibition and drug development .
Comparison with Similar Compounds
Similar Compounds
N-(2-chloroacetyl)-2-phenylcyclopropane-1-carbohydrazide: A closely related compound with similar chemical properties.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a chloroacetyl group, used in antimicrobial and anticancer research.
Uniqueness
N’-(2-chloroacetyl)-2-phenylcyclopropane-1-carbohydrazide is unique due to its specific structure, which includes a cyclopropane ring and a phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H13ClN2O2 |
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Molecular Weight |
252.69 g/mol |
IUPAC Name |
N'-(2-chloroacetyl)-2-phenylcyclopropane-1-carbohydrazide |
InChI |
InChI=1S/C12H13ClN2O2/c13-7-11(16)14-15-12(17)10-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,14,16)(H,15,17) |
InChI Key |
MDZKSIJGAAFPGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)NNC(=O)CCl)C2=CC=CC=C2 |
Origin of Product |
United States |
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